1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
Overview
Description
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H14ClN. It is a white crystalline powder that is soluble in water and alcohol but insoluble in non-polar solvents
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin (2-AT), primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, thereby modulating neurotransmission.
Mode of Action
2-AT inhibits the reuptake of serotonin and norepinephrine , likely inducing their release as well . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. It is also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well . This compound also fully substitutes for d-amphetamine in rat discrimination tests, indicating its potential action on dopamine . The interactions with these neurotransmitters suggest that this compound may influence mood, alertness, and energy levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of serotonin and norepinephrine reuptake by this compound leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can result in altered gene expression and changes in cellular metabolism, potentially affecting cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters. It inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, preventing these neurotransmitters from being reabsorbed into the presynaptic neuron . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, the compound’s ability to substitute for d-amphetamine suggests it may also interact with dopamine transporters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, continuous exposure to this compound can lead to desensitization of neurotransmitter receptors, reducing its efficacy . Additionally, the compound may undergo degradation, affecting its potency and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances neurotransmitter signaling, leading to increased alertness and energy levels . At high doses, it can cause toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for the metabolism of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its pharmacological activity and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall pharmacological effects.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride typically involves the reduction of 2-nitronaphthalene followed by catalytic hydrogenation. The reaction conditions often include the use of a palladium catalyst and hydrogen gas under high pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form various amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride is similar to other compounds such as:
2-Aminotetralin:
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is used in the preparation of chiral phosphine-aminophosphine ligands and has different applications in chemical synthesis.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQOAYUXVCSSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952176 | |
Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-01-7, 29730-81-2 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1743-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminotetralin hydrochloride, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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